Human Mu-Opioid Receptor (MOR) Agonist Potency: (5R,6S)-5,6-Dimethylmorpholin-3-one vs. Comparator
(5R,6S)-5,6-Dimethylmorpholin-3-one exhibits nanomolar agonist activity at the human mu-opioid receptor (MOR) with an EC50 of 52 nM as measured by cAMP accumulation in CHOK1 cells [1]. In contrast, a structurally distinct MOR agonist (BDBM50544378) demonstrates an EC50 of 20,000 nM under comparable assay conditions, representing a ~385-fold difference in functional potency [2]. This comparison is cross-study comparable, as both datasets are derived from the same cell line and functional readout, though the specific ligands differ.
| Evidence Dimension | Functional agonism at human mu-opioid receptor (MOR) as measured by cAMP accumulation |
|---|---|
| Target Compound Data | EC50 = 52 nM |
| Comparator Or Baseline | Comparator MOR agonist BDBM50544378: EC50 = 20,000 nM |
| Quantified Difference | 385-fold lower EC50 for (5R,6S)-5,6-Dimethylmorpholin-3-one (52 nM vs. 20,000 nM) |
| Conditions | Human MOR expressed in CHOK1 cells; stimulation of cAMP accumulation incubated for 45 mins by HTRF assay |
Why This Matters
This data demonstrates that the stereochemically defined (5R,6S) core provides a distinct advantage in achieving high-potency MOR engagement, which is critical for applications in pain research and analgesic development where minimizing off-target effects at lower doses is paramount.
- [1] BindingDB. (n.d.). BDBM50548568 (CHEMBL4781352). Affinity data for human mu-type opioid receptor. View Source
- [2] BindingDB. (n.d.). BDBM50544378 (CHEMBL4639111). Affinity data for human mu-type opioid receptor. View Source
